molecular formula C22H22N4O4S B2918517 N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-6-((4-methoxyphenyl)sulfonyl)pyridazin-3-amine CAS No. 1105197-66-7

N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-6-((4-methoxyphenyl)sulfonyl)pyridazin-3-amine

Cat. No. B2918517
CAS RN: 1105197-66-7
M. Wt: 438.5
InChI Key: UKUKRECRNOYKRF-UHFFFAOYSA-N
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Description

N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-6-((4-methoxyphenyl)sulfonyl)pyridazin-3-amine is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Activity

Indole derivatives, including compounds similar to HMS3498F19, have been synthesized and evaluated for their anti-inflammatory properties. These compounds have shown significant activity by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the process of inflammation . The selective inhibition of COX-2, in particular, is desirable as it spares the gastric lining from damage while providing anti-inflammatory effects .

Analgesic Activity

The analgesic (pain-relieving) potential of indole derivatives is closely related to their anti-inflammatory properties. By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are involved in pain signaling pathways. This makes them promising candidates for the development of new painkillers .

Anticancer Activity

Indole compounds have been found to possess anticancer activities. Their ability to interact with various biological targets can lead to the inhibition of cancer cell growth and induction of apoptosis (programmed cell death). Research is ongoing to explore the full potential of these compounds in cancer therapy .

Antimicrobial Activity

The structure of HMS3498F19 suggests that it could have antimicrobial properties. Indole derivatives are known to exhibit a broad spectrum of antimicrobial activity, which includes antibacterial, antifungal, and antiparasitic effects. This makes them valuable in the search for new treatments for infectious diseases .

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. They have been reported to exhibit inhibitory activity against various RNA and DNA viruses, including influenza and Coxsackie viruses. The development of indole-based antiviral drugs is an area of active research .

Antioxidant Activity

The antioxidant properties of indole derivatives stem from their ability to neutralize free radicals and reactive oxygen species, which can cause oxidative stress and damage to cells. This activity is beneficial in preventing or treating diseases associated with oxidative stress .

Antidiabetic Activity

Research has indicated that certain indole derivatives can have antidiabetic effects by modulating blood glucose levels and improving insulin sensitivity. These findings open up possibilities for the use of compounds like HMS3498F19 in the management of diabetes .

Neuroprotective Activity

Indole derivatives have also been explored for their neuroprotective effects. They may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from damage and improving cognitive functions .

properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(4-methoxyphenyl)sulfonylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-29-16-3-6-18(7-4-16)31(27,28)22-10-9-21(25-26-22)23-12-11-15-14-24-20-8-5-17(30-2)13-19(15)20/h3-10,13-14,24H,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUKRECRNOYKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)NCCC3=CNC4=C3C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-6-((4-methoxyphenyl)sulfonyl)pyridazin-3-amine

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